REACTION_SMILES
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[Br:27][CH2:28][CH2:29][C:30](=[O:31])[OH:32].[Br:9][CH2:10][CH:11]([S:12][c:18]1[c:19]([Cl:20])[cH:21][cH:22][cH:23][c:24]1[Cl:25])[CH2:26][n:13]1[cH:14][n:15][cH:16][cH:17]1.[Cl:1][c:2]1[cH:3][cH:4][c:5]([OH:6])[cH:7][cH:8]1.[nH:33]1[cH:34][cH:35][n:36][cH:37]1>>[n:13]1([CH2:28][CH2:29][C:30](=[O:31])[OH:32])[cH:14][n:15][cH:16][cH:17]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCBr
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Name
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Clc1cccc(Cl)c1SC(CBr)Cn1ccnc1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1cccc(Cl)c1SC(CBr)Cn1ccnc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccc(Cl)cc1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1c[nH]cn1
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Name
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|
Type
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product
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Smiles
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O=C(O)CCn1ccnc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |